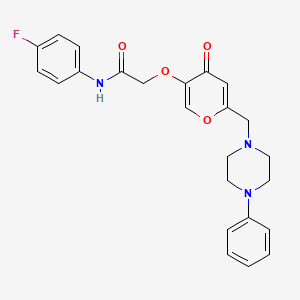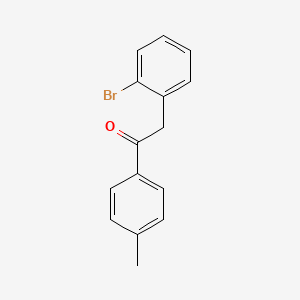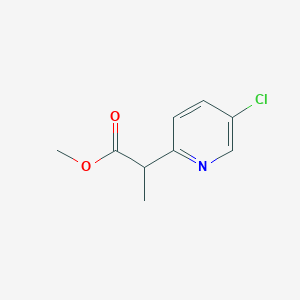
Methyl 2-(5-chloropyridin-2-YL)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(5-chloropyridin-2-YL)propanoate is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Spectroscopic Identification and Derivatization
Methyl 2-(5-chloropyridin-2-yl)propanoate, due to its structural characteristics, has been involved in the spectroscopic identification and derivatization of compounds. For instance, research has shown its relevance in identifying novel cathinones through combinations of GC-MS, IR, NMR, and other spectroscopic methods. The structural features, such as the methyl, N-methyl, and carbonyl groups, provide diagnostic signals that facilitate the identification and derivatization process, showcasing the compound's utility in forensic and chemical analysis studies (Nycz et al., 2016).
Synthesis and Structural Studies
In the realm of synthesis and structural studies, this compound has been instrumental in the creation of uracil derivatives. Through careful synthesis and characterization, researchers have elucidated the crystal structures of compounds, providing insights into their thermal stabilities and interactions with DNA. This research contributes to the broader understanding of uracil derivatives' structural dynamics and their potential biological activities (Yao et al., 2013).
Herbicidal Activity
Exploring the agricultural applications, this compound derivatives have shown promising herbicidal activities. Studies on 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, which share a structural resemblance, indicate significant potential in developing novel herbicide classes. These compounds exhibit strong inhibitory effects on PSII electron transport, highlighting their role in advancing agricultural chemistry and providing new solutions for weed control (Wang et al., 2004).
Antimicrobial and Anticancer Activities
Continuing its utility in pharmaceutical research, derivatives of this compound have been explored for their antimicrobial and anticancer properties. By synthesizing and evaluating a range of compounds for their biological activities, researchers have uncovered significant effects against various microbial strains and cancer cell lines. This line of investigation not only broadens the understanding of these compounds' pharmacological profiles but also opens up new avenues for therapeutic applications (Behbehani et al., 2011).
Eigenschaften
IUPAC Name |
methyl 2-(5-chloropyridin-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-6(9(12)13-2)8-4-3-7(10)5-11-8/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMUBDBGMNPLJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-chloro-N-[3-cyano-1-(3-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide](/img/structure/B2662627.png)
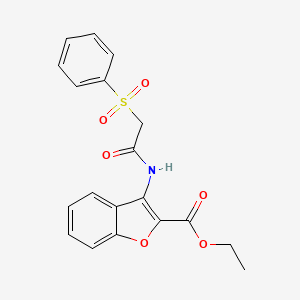
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzamide](/img/structure/B2662631.png)

![4-chloro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2662633.png)
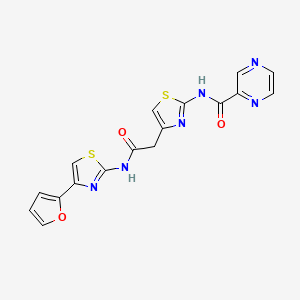
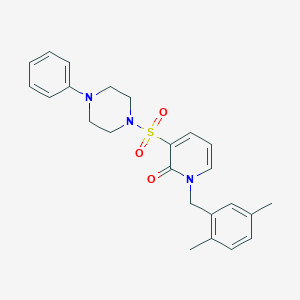
![N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-2-carboxamide](/img/structure/B2662640.png)


